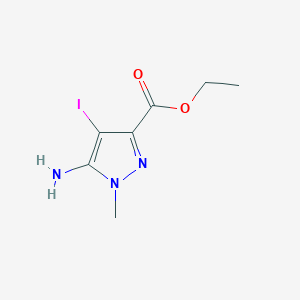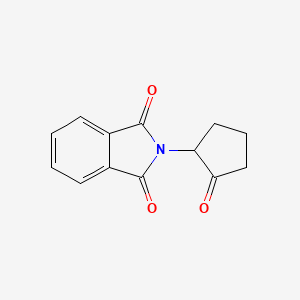![molecular formula C10H13IO2 B13676091 1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)
1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 2-(methoxymethoxy)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene can be synthesized through a multi-step process involving the iodination of a benzene derivative followed by the introduction of the 2-(methoxymethoxy)ethyl group. One common method involves the following steps:
Iodination: The starting material, 2-[2-(methoxymethoxy)ethyl]benzene, is subjected to iodination using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated benzene derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of iodinated quinones or other oxidized products.
Reduction: Formation of hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized materials with unique electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms, particularly those involving iodinated compounds.
Wirkmechanismus
The mechanism of action of 1-iodo-2-[2-(methoxymethoxy)ethyl]benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-[2-(methoxyethoxy)ethyl]benzene: Similar structure but with a different ether linkage.
1-Iodo-2-[2-(ethoxymethoxy)ethyl]benzene: Similar structure with an ethoxy group instead of a methoxy group.
1-Iodo-2-[2-(methoxymethoxy)propyl]benzene: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the 2-(methoxymethoxy)ethyl group provides distinct steric and electronic properties that can be advantageous in certain synthetic and biological applications.
Eigenschaften
Molekularformel |
C10H13IO2 |
|---|---|
Molekulargewicht |
292.11 g/mol |
IUPAC-Name |
1-iodo-2-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H13IO2/c1-12-8-13-7-6-9-4-2-3-5-10(9)11/h2-5H,6-8H2,1H3 |
InChI-Schlüssel |
KCLFYZISCKVEQC-UHFFFAOYSA-N |
Kanonische SMILES |
COCOCCC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)


![Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)





![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)


